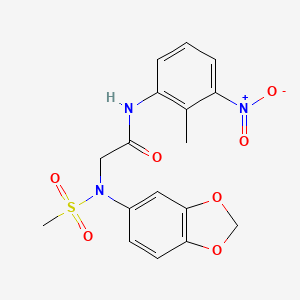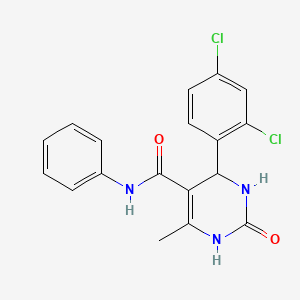
ethyl 1-(4-hydroxybenzyl)-3-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(4-hydroxybenzyl)-3-piperidinecarboxylate, also known as BHPP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. BHPP has been shown to have a wide range of biochemical and physiological effects, making it an interesting subject for further research.
Wirkmechanismus
The exact mechanism of action of ethyl 1-(4-hydroxybenzyl)-3-piperidinecarboxylate is not yet fully understood. However, researchers have proposed that this compound may exert its therapeutic effects through a variety of mechanisms, including the inhibition of pro-inflammatory cytokines, the activation of neuroprotective pathways, and the modulation of neurotransmitter signaling.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and neuroprotective properties, this compound has also been shown to have antioxidant, anti-tumor, and anti-viral properties. These effects make this compound a promising candidate for further research in a variety of fields.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of ethyl 1-(4-hydroxybenzyl)-3-piperidinecarboxylate is that it is relatively easy to synthesize in the laboratory, making it readily available for research purposes. Additionally, this compound has been shown to have a low toxicity profile, making it safe for use in laboratory experiments.
However, one limitation of this compound is that its mechanism of action is not yet fully understood, making it difficult to design experiments that specifically target its therapeutic properties. Additionally, further research is needed to determine the optimal dosage and administration route for this compound in order to maximize its therapeutic potential.
Zukünftige Richtungen
There are numerous future directions for research on ethyl 1-(4-hydroxybenzyl)-3-piperidinecarboxylate. One area of research could focus on further elucidating the compound's mechanism of action in order to better understand how it exerts its therapeutic effects. Additionally, researchers could investigate the potential of this compound as a treatment for specific diseases, such as Alzheimer's or Parkinson's.
Other potential areas of research could include investigating the potential of this compound as a treatment for viral infections, or exploring its anti-tumor properties. Finally, researchers could investigate the potential of this compound as a lead compound for the development of new drugs with similar therapeutic properties.
Conclusion
In conclusion, this compound is a promising compound that has gained attention in the scientific community due to its potential therapeutic properties. While further research is needed to fully understand its mechanism of action and optimize its synthesis and administration, this compound has shown promise as an anti-inflammatory and neuroprotective agent, as well as having a wide range of other biochemical and physiological effects. Future research on this compound could lead to the development of new treatments for a variety of diseases.
Synthesemethoden
Ethyl 1-(4-hydroxybenzyl)-3-piperidinecarboxylate can be synthesized through a multi-step process involving the reaction of piperidine with 4-hydroxybenzyl bromide, followed by the addition of ethyl chloroformate. The resulting compound is then purified through column chromatography to obtain pure this compound. While this synthesis method has been successful in producing this compound in the laboratory, further research is needed to optimize the process and improve yields.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(4-hydroxybenzyl)-3-piperidinecarboxylate has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic properties. One area of research has focused on this compound's potential as an anti-inflammatory agent. In a study published in the Journal of Medicinal Chemistry, researchers found that this compound was able to inhibit the production of pro-inflammatory cytokines in vitro, suggesting that it may have potential as a treatment for inflammatory diseases.
Another area of research has focused on this compound's potential as a neuroprotective agent. In a study published in the Journal of Neurochemistry, researchers found that this compound was able to protect neurons from oxidative stress-induced damage in vitro. This suggests that this compound may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
ethyl 1-[(4-hydroxyphenyl)methyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-2-19-15(18)13-4-3-9-16(11-13)10-12-5-7-14(17)8-6-12/h5-8,13,17H,2-4,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGIWLWQBFTWJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(benzyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B5141251.png)
![3-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5141259.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5141266.png)
![5-(2-methylphenyl)-N-[3-(3-pyridinyloxy)propyl]-1,2,4-triazin-3-amine](/img/structure/B5141270.png)
![2-cyano-N-methyl-3-[5-(phenylthio)-2-furyl]acrylamide](/img/structure/B5141275.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B5141289.png)
![1-(4-fluorophenyl)-4-{1-[3-(2-furyl)benzoyl]-3-piperidinyl}piperazine](/img/structure/B5141317.png)

![1-[2-(allyloxy)benzyl]-4-methylpiperidine](/img/structure/B5141325.png)
![N-(3,4-dichlorophenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B5141330.png)
![2,4-dichloro-N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5141333.png)
